Cas no 1435948-37-0 ((R)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis(2,?4,?6-?trimethylphenyl)?-1,?1'-?spirobi[1H-?indene]?-?7,?7'-?diol)
![(R)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis(2,?4,?6-?trimethylphenyl)?-1,?1'-?spirobi[1H-?indene]?-?7,?7'-?diol structure](https://it.kuujia.com/scimg/cas/1435948-37-0x500.png)
1435948-37-0 structure
Nome del prodotto:(R)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis(2,?4,?6-?trimethylphenyl)?-1,?1'-?spirobi[1H-?indene]?-?7,?7'-?diol
(R)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis(2,?4,?6-?trimethylphenyl)?-1,?1'-?spirobi[1H-?indene]?-?7,?7'-?diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-2,2',3,3'-Tetrahydro-6,6'-bis(2,4,6-trimethylphenyl)-1,1'-spirobi[1H-indene]-7,7'-diol
- (R)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis(2,?4,?6-?trimethylphenyl)?-1,?1'-?spirobi[1H-?indene]?-?7,?7'-?diol
- (R)-2,2',3,3'-Tetrahydro-6,6'-bis(2,4,6-trimethylphenyl)-1,1'-spirobi[1H-indene]-7,7'-diol
- (R)-2,2',3,3'-Tetrahydro-6,6'-bis(2,4,6-trimethylphenyl)-1,1'-spirobi[1H-indene]-7,7'-diol,99%e.e.
- 1,1'-Spirobi[1H-indene]-7,7'-diol, 2,2',3,3'-tetrahydro-6,6'-bis(2,4,6-trimethylphenyl)-, (1R)-
- (R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
- (S)-2,2',3,3'-Tetrahydro-6,6'-bis(2,4,6-trimethylphenyl)-1,1'-spirobi[1H-indene]-7,7'-diol
- (S)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
- 5,5'-bis(2,4,6-trimethylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
- 1621066-75-8
- 1435948-37-0
- (R)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis(2,?4,?6-?trimethylphenyl)?-1,?1'-?spirobi[1H-?indene]?-?7,?7'-?diol
-
- Inchi: 1S/C35H36O2/c1-19-15-21(3)29(22(4)16-19)27-9-7-25-11-13-35(31(25)33(27)36)14-12-26-8-10-28(34(37)32(26)35)30-23(5)17-20(2)18-24(30)6/h7-10,15-18,36-37H,11-14H2,1-6H3
- Chiave InChI: UEKPGZQKIMOLHM-UHFFFAOYSA-N
- Sorrisi: [C@@]12(C3=C(C=CC(C4=C(C)C=C(C)C=C4C)=C3O)CC1)C1=C(C=CC(C3=C(C)C=C(C)C=C3C)=C1O)CC2
Proprietà calcolate
- Massa esatta: 488.271530387g/mol
- Massa monoisotopica: 488.271530387g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 37
- Conta legami ruotabili: 2
- Complessità: 717
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.5
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: No data available
- Punto di fusione: No data available
- Punto di ebollizione: No data available
- Punto di infiammabilità: No data available
- Pressione di vapore: No data available
(R)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis(2,?4,?6-?trimethylphenyl)?-1,?1'-?spirobi[1H-?indene]?-?7,?7'-?diol Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ° C, -4 ° C è meglio
(R)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis(2,?4,?6-?trimethylphenyl)?-1,?1'-?spirobi[1H-?indene]?-?7,?7'-?diol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R81660-100mg |
(R)-2,2',3,3'-Tetrahydro-6,6'-bis(2,4,6-trimethylphenyl)-1,1'-spirobi[1H-indene]-7,7'-diol |
1435948-37-0 | - | 100mg |
¥4978.0 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R854117-100mg |
(R)\u200b-2,\u200b2',\u200b3,\u200b3'-\u200bTetrahydro-\u200b6,\u200b6'-\u200bbis(2,\u200b4,\u200b6-\u200btrimethylphenyl)\u200b-1,\u200b1'-\u200bspirobi[1H-\u200bindene]\u200b-\u200b7,\u200b7'-\u200bdiol |
1435948-37-0 | ≥98%,99%e.e. | 100mg |
¥4,017.00 | 2022-08-31 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R037950-100mg |
(R)-2,2',3,3'-Tetrahydro-6,6'-bis(2,4,6-trimethylphenyl)-1,1'-spirobi[1H-indene]-7,7'-diol,≥98%,99%e.e. |
1435948-37-0 | ≥98%,99%e.e. | 100mg |
¥4675 | 2023-09-10 | |
AN HUI ZE SHENG Technology Co., Ltd. | 137879-100MG |
(R)-2,2',3,3'-Tetrahydro-6,6'-bis(2,4,6-trimethylphenyl)-1,1'-spirobi[1H-indene]-7,7'-diol |
1435948-37-0 | ≥98%cp,≥99%ee | 100mg |
¥2400.00 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R81660-100mg |
(R)-2,2',3,3'-Tetrahydro-6,6'-bis(2,4,6-trimethylphenyl)-1,1'-spirobi[1H-indene]-7,7'-diol |
1435948-37-0 | 100mg |
¥4978.0 | 2021-09-04 | ||
Ambeed | A1188926-100mg |
(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol |
1435948-37-0 | 98% | 100mg |
$266.0 | 2025-03-05 |
(R)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis(2,?4,?6-?trimethylphenyl)?-1,?1'-?spirobi[1H-?indene]?-?7,?7'-?diol Letteratura correlata
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
1435948-37-0 ((R)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis(2,?4,?6-?trimethylphenyl)?-1,?1'-?spirobi[1H-?indene]?-?7,?7'-?diol) Prodotti correlati
- 1356543-44-6(1-ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine)
- 941921-86-4(N-(4-fluorophenyl)-2-(4-{(4-sulfamoylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanylacetamide)
- 1804680-87-2(Methyl 5-chloro-2-(difluoromethyl)-4-nitropyridine-3-acetate)
- 2171304-56-4(2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-3-methylbutanoic acid)
- 1273998-97-2(4-{2-azabicyclo[2.2.1]heptan-2-yl}aniline)
- 132600-13-6(2-((3-OXOCYCLOHEX-1-ENYL)AMINO)BENZOIC ACID)
- 1795086-27-9(2,6-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide)
- 1805689-70-6(2-(3-Bromopropyl)-6-(difluoromethoxy)toluene)
- 1831097-76-7(1,2-Benzenediamine, 3-bromo-4-methoxy-)
- 82365-56-8(4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1435948-37-0)(R)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis(2,?4,?6-?trimethylphenyl)?-1,?1'-?spirobi[1H-?indene]?-?7,?7'-?diol

Purezza:99%
Quantità:100mg
Prezzo ($):239